Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13645625
InChI: InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-10-15-8-5-9(13)17-10/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17)
SMILES: CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl
Molecular Formula: C12H19ClN4O2
Molecular Weight: 286.76 g/mol

Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate

CAS No.:

Cat. No.: VC13645625

Molecular Formula: C12H19ClN4O2

Molecular Weight: 286.76 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate -

Specification

Molecular Formula C12H19ClN4O2
Molecular Weight 286.76 g/mol
IUPAC Name tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate
Standard InChI InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-10-15-8-5-9(13)17-10/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17)
Standard InChI Key ZKKCSJGHOHWPCX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl
Canonical SMILES CC(C)(C)OC(=O)NCCCNC1=NC=CC(=N1)Cl

Introduction

Chemical Structure and Molecular Identity

Core Structural Features

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position. This pyrimidine moiety is linked via a propylamine chain to a tert-butyl carbamate group, which provides steric bulk and influences solubility. The IUPAC name, tert-butyl N-[3-[(4-chloropyrimidin-2-yl)amino]propyl]carbamate, reflects this arrangement.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉ClN₄O₂
Molecular Weight286.76 g/mol
SMILESCC(C)(C)OC(=O)NCCCNc1nc(Cl)ccn1
InChI KeyZKKCSJGHOHWPCX-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Routes

The synthesis involves multi-step reactions, often starting with functionalization of the pyrimidine ring followed by carbamate coupling.

Step 1: Amination of 4-Chloropyrimidine

A common approach reacts 4-chloro-2-aminopyrimidine with 3-aminopropylamine under basic conditions. For example, potassium carbonate in DMF at 120°C facilitates nucleophilic aromatic substitution, yielding 3-((4-chloropyrimidin-2-yl)amino)propylamine .

Step 2: Carbamate Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine. This step achieves high yields (>90%) under mild conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1K₂CO₃, DMF, 120°C, 2h77%
2Boc₂O, Et₃N, CH₂Cl₂, rt, 16h99%

Optimization Challenges

Side reactions, such as over-alkylation or Boc group migration, necessitate careful control of stoichiometry and temperature. Purification via silica gel chromatography or recrystallization from ethyl acetate/heptane mixtures is standard .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

ParameterValueMethodSource
Log P (iLOGP)2.04Computational
Log S (ESOL)-0.74Experimental
TPSA64.35 ŲCalculated

Pharmacological Applications

Antibacterial and Antiviral Activity

Chlorinated pyrimidines exhibit antimicrobial properties by interfering with nucleotide synthesis. While direct evidence for this compound is lacking, structural analogs show efficacy against Gram-positive bacteria and RNA viruses .

ParameterValueSource
GHS Signal WordDanger
Precautionary CodesP261, P280, P310
UN Number2735

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